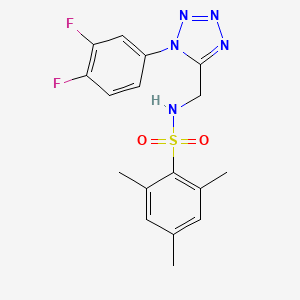
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves the formation of the azetidine ring, the introduction of the pyridine group, and the formation of the amide bond. Similar compounds have been synthesized through various methods, including cyclization reactions and coupling reactions .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.
Imidazole-Containing Compounds
Imidazole derivatives play a crucial role in medicinal chemistry. While specific studies on this compound are limited, its imidazole moiety suggests potential applications in drug design and development. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects .
Indole Derivatives
The indole scaffold is prevalent in drug discovery due to its versatile pharmacological properties. Although direct studies on our compound are scarce, its indole component could contribute to anti-inflammatory or analgesic effects. Further exploration of its indole-related activities is warranted .
Cyanide Derivatives
The presence of a cyanide group in N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide suggests potential reactivity. Researchers have synthesized cyanide derivatives with diverse applications, including coordination chemistry, catalysis, and bioactivity. Exploring the reactivity of this compound could yield interesting results .
Pyrazine Derivatives
Pyrazine-based compounds have attracted attention in drug development. While not directly studied for our compound, related pyrazine derivatives have demonstrated anti-mycobacterial activity. For instance, N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide exhibited promising MIC values against Mycobacterium tuberculosis H37Rv . Investigating similar properties for our compound could be worthwhile.
Triazole and Triazolopyrimidine Derivatives
Given the presence of a triazole-like structure, our compound might participate in the synthesis of triazole derivatives. These compounds have diverse applications, including antifungal, antiviral, and anticancer activities. Exploring the reactivity of our compound with triazole precursors could reveal novel derivatives .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. Unfortunately, without more specific information, it’s difficult to provide a detailed safety profile.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(10-19-17(22)13-5-2-1-3-6-13)20-11-15(12-20)23-14-7-4-8-18-9-14/h1-9,15H,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLZZVAUFGGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)

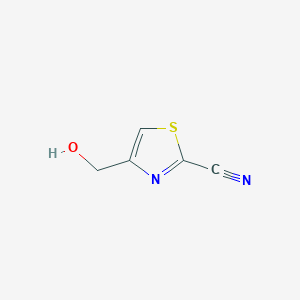
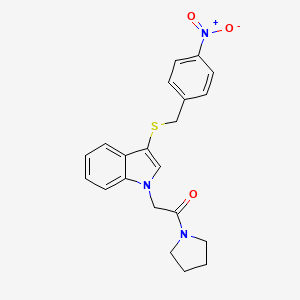
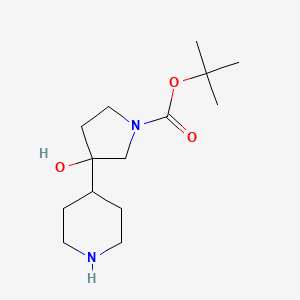

![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)
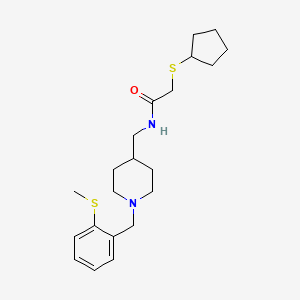
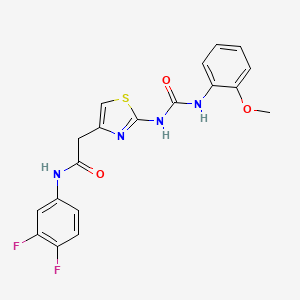

![N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2788901.png)
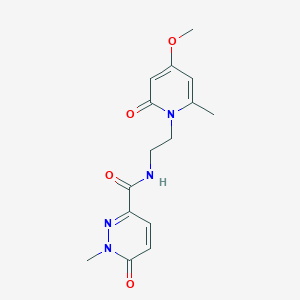
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)
